(5-Amino-2-methylphenyl)boronic acid
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Overview
Description
(5-Amino-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the field of Suzuki-Miyaura coupling reactions .
Mechanism of Action
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling .
- Mechanistic insights into boron-catalysed direct amidation reactions .
- Synthesis of α-aminoboronic acids .
- Boronic acid based dynamic click chemistry: recent advances and applications .
- Organoboron compounds in asymmetric synthesis .
Biochemical Analysis
Biochemical Properties
(5-Amino-2-methylphenyl)boronic acid plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound can interact with various enzymes and proteins, although specific interactions have not been reported in the literature.
Molecular Mechanism
It is known to participate in the Suzuki–Miyaura coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Boronic esters, which include this compound, are known for their stability . They are usually bench stable, easy to purify, and often commercially available .
Metabolic Pathways
Boronic acids are known to be involved in a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Transport and Distribution
Boronic acids are known to have intrinsic affinity for carbohydrates , which could potentially influence their transport and distribution.
Subcellular Localization
Given its potential interactions with carbohydrates , it may be localized in areas of the cell where these interactions are most likely to occur.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 5-amino-2-methylphenyl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (5-Amino-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are typical oxidizing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Amino-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the amino and methyl groups, making it less versatile in certain reactions.
(4-Amino-2-methylphenyl)boronic acid: Similar structure but with the amino group in a different position, affecting its reactivity and applications.
(5-Amino-2-chlorophenyl)boronic acid: Contains a chlorine atom instead of a methyl group, leading to different chemical properties and reactivity.
Uniqueness: (5-Amino-2-methylphenyl)boronic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Properties
IUPAC Name |
(5-amino-2-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHYXGDCVKUSTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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